molecular formula C14H18N5O7P B12093720 Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate CAS No. 15392-98-0

Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate

Cat. No.: B12093720
CAS No.: 15392-98-0
M. Wt: 399.30 g/mol
InChI Key: XJMWDVLBPAAXPW-FRJWGUMJSA-N
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Description

Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate is a derivative of adenosine monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is known for its involvement in intracellular signaling pathways and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate typically involves the cyclization of adenosine monophosphate under specific conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products Formed

Scientific Research Applications

Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate is widely used in scientific research due to its role in intracellular signaling. Some key applications include:

Mechanism of Action

The mechanism of action of adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate involves its interaction with specific molecular targets within cells. It acts as a second messenger in various signaling pathways, modulating the activity of enzymes and other proteins involved in cellular processes. The compound’s effects are mediated through its binding to specific receptors and the subsequent activation or inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Adenosine 3’,5’-cyclic monophosphate: A well-known second messenger involved in many biological processes.

    Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate: A derivative with similar signaling properties but different functional groups.

    Adenosine, cyclic 3’,5’-[hydrogen [p(s)]-phosphorothioate]:

Uniqueness

Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate is unique due to its specific esterification with butanoate, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

CAS No.

15392-98-0

Molecular Formula

C14H18N5O7P

Molecular Weight

399.30 g/mol

IUPAC Name

[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C14H18N5O7P/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17)/t7-,10-,11-,14-/m1/s1

InChI Key

XJMWDVLBPAAXPW-FRJWGUMJSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N

Canonical SMILES

CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

Origin of Product

United States

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